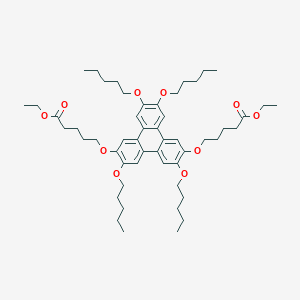
Diethyl 5,5'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate is a complex organic compound with the molecular formula C52H76O10. It is characterized by its unique structure, which includes a triphenylene core substituted with pentyloxy groups and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate typically involves multiple steps. One common approach starts with the preparation of the triphenylene core, which is then functionalized with pentyloxy groups. The final step involves esterification to introduce the dipentanoate groups. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester functionalities.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate has several scientific research applications:
Materials Science: It is used in the development of liquid crystalline materials due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate exerts its effects is primarily related to its structural features. The triphenylene core provides a rigid, planar structure that can facilitate stacking interactions, while the pentyloxy groups enhance solubility and flexibility. These properties make it suitable for use in liquid crystalline materials and other advanced applications .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5,5’-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate)
- 3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diol
Uniqueness
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate is unique due to its combination of a triphenylene core with multiple pentyloxy and ester groups. This combination imparts distinct physical and chemical properties, making it particularly valuable in the development of liquid crystalline materials and other advanced applications.
Properties
Molecular Formula |
C52H76O10 |
|---|---|
Molecular Weight |
861.2 g/mol |
IUPAC Name |
ethyl 5-[7-(5-ethoxy-5-oxopentoxy)-3,6,10,11-tetrapentoxytriphenylen-2-yl]oxypentanoate |
InChI |
InChI=1S/C52H76O10/c1-7-13-19-27-57-45-33-39-40(34-46(45)58-28-20-14-8-2)44-38-50(62-32-24-18-26-52(54)56-12-6)48(60-30-22-16-10-4)36-42(44)41-35-47(59-29-21-15-9-3)49(37-43(39)41)61-31-23-17-25-51(53)55-11-5/h33-38H,7-32H2,1-6H3 |
InChI Key |
IJJRCMCQGXIDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC(=O)OCC)OCCCCC)OCCCCC)OCCCCC(=O)OCC)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















